![molecular formula C30H48Cl6O12Ti3-2 B13752487 Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv)](/img/structure/B13752487.png)
Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv) typically involves the reaction of titanium tetrachloride with acetylacetone in the presence of a suitable solvent . The reaction is carried out under inert gas conditions to prevent moisture from affecting the reaction . The product is then purified through recrystallization to obtain the desired compound in its pure form .
Industrial Production Methods
Industrial production methods for Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv) follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent composition, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium dioxide, while reduction reactions may produce titanium(iii) complexes .
Scientific Research Applications
Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv) involves its interaction with molecular targets through coordination chemistry . The titanium centers in the compound can form coordination bonds with various ligands, leading to changes in the electronic structure and reactivity of the compound . These interactions are crucial for its catalytic activity and other chemical properties .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Bis(2,4-pentanedionato)bis(2-propanolato)titanium(iv)
- Titanium(iv) diisopropoxide bis(acetylacetonate)
Uniqueness
Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv) is unique due to its specific ligand arrangement and the presence of hexachlorotitanate(iv) as a counterion . This unique structure imparts distinct chemical properties, making it suitable for specialized applications in catalysis and material science .
Properties
Molecular Formula |
C30H48Cl6O12Ti3-2 |
|---|---|
Molecular Weight |
957.0 g/mol |
IUPAC Name |
hexachlorotitanium(2-);4-hydroxypent-3-en-2-one;titanium |
InChI |
InChI=1S/6C5H8O2.6ClH.3Ti/c6*1-4(6)3-5(2)7;;;;;;;;;/h6*3,6H,1-2H3;6*1H;;;/q;;;;;;;;;;;;;;+4/p-6 |
InChI Key |
FXHBKUDRXITDHU-UHFFFAOYSA-H |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.Cl[Ti-2](Cl)(Cl)(Cl)(Cl)Cl.[Ti].[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


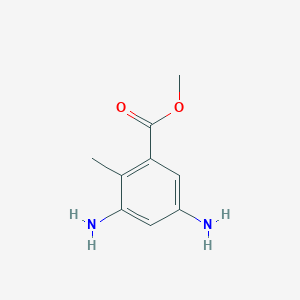
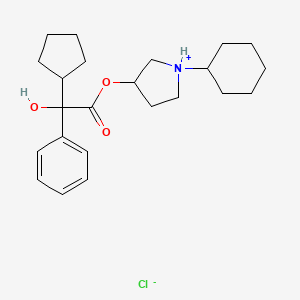

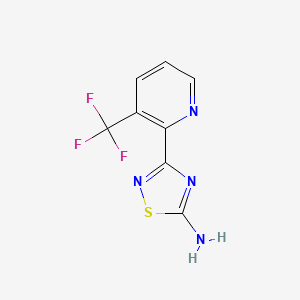
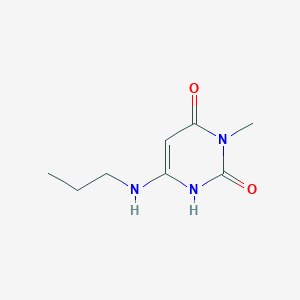
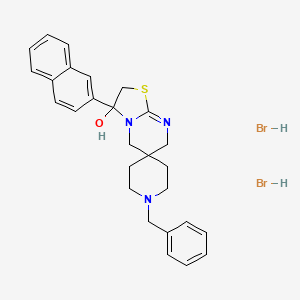
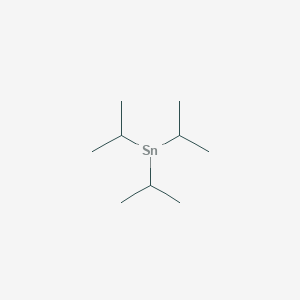
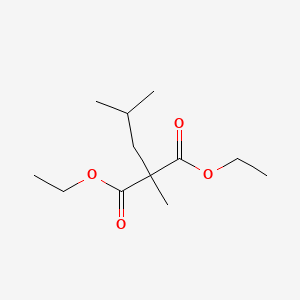
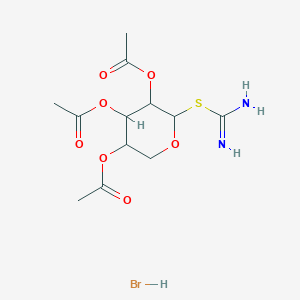
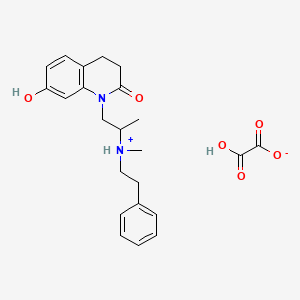
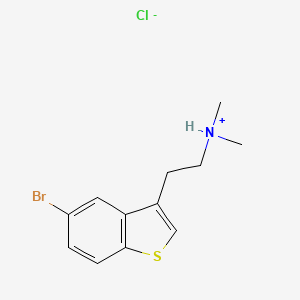

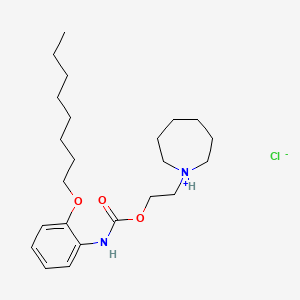
![4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B13752495.png)
